3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Purification Distillation Process chemistry

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1217303-38-2, molecular formula C₇H₆F₄N₂, molecular weight 194.13 g/mol) is a fluorinated aromatic ortho-diamine featuring both a fluorine atom and a trifluoromethyl group on the benzene ring. The compound is commercially available at 95–97% purity from multiple suppliers and is primarily employed as a versatile intermediate for the construction of nitrogen-containing heterocycles, including benzimidazoles and quinoxalines.

Molecular Formula C7H6F4N2
Molecular Weight 194.133
CAS No. 1217303-38-2
Cat. No. B2537415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
CAS1217303-38-2
Molecular FormulaC7H6F4N2
Molecular Weight194.133
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)F)C(F)(F)F
InChIInChI=1S/C7H6F4N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
InChIKeyXROMSPYRRCZQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: A Fluorinated Ortho-Diamine Building Block for FLT3 Kinase-Targeted Heterocycle Synthesis


3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1217303-38-2, molecular formula C₇H₆F₄N₂, molecular weight 194.13 g/mol) is a fluorinated aromatic ortho-diamine featuring both a fluorine atom and a trifluoromethyl group on the benzene ring . The compound is commercially available at 95–97% purity from multiple suppliers and is primarily employed as a versatile intermediate for the construction of nitrogen-containing heterocycles, including benzimidazoles and quinoxalines . Its 1,2-diamine motif enables cyclocondensation reactions with carbonyl-containing partners, while the electron-withdrawing fluorine and trifluoromethyl substituents modulate the electronic properties of the resulting heterocyclic products [1].

Why Unsubstituted or Differently Substituted Phenylenediamines Cannot Replace 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine in FLT3-Targeted Synthesis


In the industrial synthesis of FLT3 kinase inhibitors as disclosed in Fujifilm/Toyama Chemical patents, the precise substitution pattern of the phenylenediamine intermediate directly determines the regiochemistry and electronic profile of the resulting nitrogen-containing heterocyclic drug candidate . Unsubstituted ortho-phenylenediamine lacks the electron-withdrawing fluorine and trifluoromethyl groups that influence both the nucleophilicity of the amino groups and the subsequent heterocycle's metabolic stability and target binding affinity. Among positional isomers, the 3-fluoro-5-(trifluoromethyl) substitution pattern (ortho-diamine with fluorine at position 3 and trifluoromethyl at position 5) differs fundamentally from the 4-fluoro-5-(trifluoromethyl) isomer (CAS 179062-06-7), which positions the fluorine adjacent to only one amino group rather than between both amino groups as in the target compound . This spatial difference alters the cyclocondensation kinetics and the electronic density distribution of the benzimidazole or related heterocycle product [1].

Quantitative Differentiation Evidence: 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine Versus Closest Analogs


Boiling Point Differential: 35°C Lower Than 4-Fluoro-5-(trifluoromethyl) Isomer for Easier Purification

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine exhibits a predicted boiling point of 236.4±40.0 °C, which is approximately 35.2 °C lower than its positional isomer 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7), which has a predicted boiling point of 271.6±40.0 °C . Both compounds share identical molecular formulas and nearly identical predicted densities, indicating that the substitution pattern, rather than molecular weight or fluorine content, drives this volatility difference.

Purification Distillation Process chemistry

FLT3 Inhibitor Patent Linkage: Specific 3-Fluoro-5-(trifluoromethyl) Substitution Required for Heterocycle Construction

The Fujifilm/Toyama Chemical patent family (Indian Publication No. 05/2018) explicitly discloses the use of 1,2-diamino-3-fluoro-5-(trifluoromethyl)benzene as a key intermediate in the industrial manufacturing method for nitrogen-containing heterocyclic compounds exhibiting FLT3 inhibitory activity . The patent specifies that the 3-fluoro-5-(trifluoromethyl) substitution pattern on the ortho-diamine core is essential for the subsequent cyclization to yield the target FLT3 inhibitor scaffold. In contrast, the positional isomer 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7) is not identified in this patent family as an intermediate for the same FLT3-targeted heterocycles, indicating a substitution pattern-specific synthetic requirement.

FLT3 kinase Heterocyclic synthesis Pharmaceutical intermediate

Storage Condition Differential: 3-Fluoro Isomer Permits Ambient Storage vs. Cold Chain Requirement for 4-Fluoro Isomer

Based on vendor-provided storage specifications, 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1217303-38-2) does not require refrigerated storage, as standard handling guidelines indicate ambient conditions are acceptable for this substitution pattern. In contrast, the positional isomer 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7) requires storage at 2–8°C with protection from light as explicitly stated in its technical datasheet . This storage condition differential, while not directly quantified in stability studies, represents a practical procurement consideration: the 3-fluoro isomer eliminates the need for cold chain logistics during shipping and refrigerated storage space allocation, reducing both operational complexity and associated costs.

Storage stability Supply chain Laboratory management

Evidence-Backed Application Scenarios for Procuring 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine


FLT3 Kinase Inhibitor Drug Candidate Development

This compound is the documented ortho-diamine intermediate for constructing nitrogen-containing heterocyclic FLT3 kinase inhibitors as disclosed in Fujifilm/Toyama Chemical patents . Research teams developing novel FLT3-targeted therapeutics for acute myeloid leukemia (AML) or related hematologic malignancies should select the 3-fluoro-5-(trifluoromethyl) substitution pattern based on its validated role in patented synthetic routes to FLT3-inhibitory heterocycles. Using the 4-fluoro positional isomer would deviate from the established synthetic pathway and require independent validation of cyclocondensation efficiency and product purity.

Benzimidazole and Quinoxaline Library Synthesis with Defined Electronic Properties

The 1,2-diamine motif enables straightforward cyclocondensation with carbonyl compounds to form benzimidazoles, quinoxalines, and related fused heterocycles [1]. The electron-withdrawing fluorine and trifluoromethyl substituents modulate the pKa of the resulting heterocycles (predicted pKa of the diamine starting material is 1.92±0.10), affecting both their synthetic reactivity and the physicochemical properties of the final products. Researchers building fluorinated heterocycle libraries for drug discovery or agrochemical screening will benefit from the predictable electronic effects imparted by this substitution pattern .

Process Chemistry Scale-Up with Simplified Purification Requirements

The 35.2 °C lower boiling point of 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine relative to the 4-fluoro isomer (236.4°C vs. 271.6°C) offers practical advantages during reaction workup and intermediate isolation. Process chemists scaling up heterocycle syntheses can employ milder distillation conditions, reducing the risk of thermal decomposition of this diamine intermediate. Additionally, the ambient storage compatibility eliminates cold chain logistics requirements, streamlining multi-step synthetic workflows in both academic and industrial laboratory settings.

Fluorinated Polymer and Advanced Materials Precursor

Fluorinated aromatic diamines serve as monomers for polyimide and polyamide synthesis, with the trifluoromethyl group imparting desirable properties including low dielectric constant, high thermal stability, and optical transparency in polymer films [1]. The ortho-diamine arrangement of this compound distinguishes it from the meta- and para-diamine isomers commonly employed in polymer synthesis, offering unique chain packing and crosslinking opportunities in specialty fluorinated materials research.

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